4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole
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Overview
Description
4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole is a chemical compound characterized by its unique structure, which includes a thiadiazole ring substituted with a trifluoromethyl group and a methyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, which can improve its interaction with target proteins .
Biochemical Pathways
Similar compounds have been found to play a role in the regulation of central inflammation .
Pharmacokinetics
The presence of the trifluoromethyl group often improves metabolic stability, which could potentially enhance the bioavailability of the compound .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-(trifluoromethyl)benzenethiol and 4-methylthiadiazole.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high efficiency and purity. Continuous flow reactors and other advanced techniques can be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties make it suitable for various applications.
Comparison with Similar Compounds
4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Methyl-5-(4-trifluoromethylphenyl)-1,2,3-thiadiazole: This compound has a different position of the trifluoromethyl group, leading to variations in its activity.
Uniqueness: 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole stands out due to the presence of the trifluoromethyl group at the 3-position, which significantly influences its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-methyl-5-[3-(trifluoromethyl)phenyl]sulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S2/c1-6-9(17-15-14-6)16-8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDPXEFKLOKQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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